molecular formula C11H13FO5S B2482878 Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate CAS No. 2411274-28-5

Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate

Cat. No.: B2482878
CAS No.: 2411274-28-5
M. Wt: 276.28
InChI Key: XYTWNYOUUGESEJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate is an organic compound with the molecular formula C11H13FO5S. It is characterized by the presence of a fluorosulfonyloxy group attached to a phenyl ring, which is further substituted with a methyl group and an ethyl acetate moiety. This compound is primarily used in research and development settings, particularly in the field of organic synthesis and pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate involves its ability to undergo nucleophilic substitution reactions. The fluorosulfonyloxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups onto the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO5S/c1-3-16-11(13)7-9-4-5-10(8(2)6-9)17-18(12,14)15/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTWNYOUUGESEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OS(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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